molecular formula C12H12N4 B1481675 1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098025-71-7

1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1481675
CAS RN: 2098025-71-7
M. Wt: 212.25 g/mol
InChI Key: QDUOWSHNYHIZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” is a compound that falls under the category of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives like “this compound” often involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Scientific Research Applications

Anticancer Potential

1-Ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole and its derivatives have been investigated for their potential anticancer properties. Studies have found that related compounds, such as imidazo[4,5-b]pyridines, exhibit significant antitumor activity, acting as mitotic inhibitors. These compounds have shown to cause the accumulation of cells at mitosis, indicating a potential mechanism for cancer treatment (Temple et al., 1987).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing various heterocyclic compounds from derivatives of this compound. These compounds have included imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives, revealing a versatile chemistry useful in medicinal and organic chemistry (Yakovenko et al., 2020).

Synthesis of Antiulcer Agents

Derivatives of this compound have also been synthesized as potential antiulcer agents. These compounds, especially those substituted at the 3-position, have shown good cytoprotective properties in experimental models. This suggests a potential application in developing treatments for ulcer-related conditions (Starrett et al., 1989).

Development of Insecticides

Some studies have explored the use of derivatives of this compound in the synthesis of novel insecticides. These studies have focused on synthesizing various heterocycles incorporating a thiadiazole moiety, which showed promising results against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Synthesis of Heterocyclic Derivatives

Another area of research has been the synthesis of various heterocyclic derivatives, such as pyran, pyridine, and pyridazine derivatives, from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. This research demonstrates the compound's versatility in generating a wide range of functionalized heterocyclic compounds (Mohareb et al., 2004).

Biochemical Analysis

Biochemical Properties

1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function. For instance, it has been found to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic reactions can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

1-ethyl-7-pyridin-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)10(9-14-16)11-5-3-4-6-13-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUOWSHNYHIZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.